

# "2,2,4-Trimethyl-1,3-dioxolane" synonyms and alternative names

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2,4-Trimethyl-1,3-dioxolane

Cat. No.: B074433

[Get Quote](#)

## An In-depth Technical Guide to 2,2,4-Trimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **2,2,4-trimethyl-1,3-dioxolane**, a versatile heterocyclic compound. It details its chemical identity, including a wide range of synonyms and alternative names. The guide presents key physicochemical properties in a clear, tabular format for easy reference. Detailed experimental protocols for its synthesis and analysis are provided to support laboratory applications. Furthermore, this document explores the known applications of **2,2,4-trimethyl-1,3-dioxolane** and discusses the broader biological significance of the 1,3-dioxolane scaffold in the context of medicinal chemistry and drug development.

### Chemical Identity and Synonyms

**2,2,4-Trimethyl-1,3-dioxolane** is a cyclic ketal with the chemical formula  $C_6H_{12}O_2$ .<sup>[1]</sup> It is important for researchers to be familiar with its various synonyms and identifiers to effectively search literature and chemical databases.

Table 1: Synonyms and Identifiers for **2,2,4-Trimethyl-1,3-dioxolane**

Identifier Type	Value
IUPAC Name	2,2,4-trimethyl-1,3-dioxolane
CAS Number	1193-11-9
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	116.16 g/mol
Synonyms	Propylene glycol acetone ketal
Acetone propylene glycol acetal	
2,2,4-Trimethyldioxolane	
1,3-Dioxolane, 2,2,4-trimethyl-	
InChI	InChI=1S/C6H12O2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3
InChIKey	ALTFLAPROMVXNX-UHFFFAOYSA-N
SMILES	CC1COC(O1)(C)C

## Physicochemical Properties

The physical and chemical properties of **2,2,4-trimethyl-1,3-dioxolane** are crucial for its handling, application in synthesis, and for analytical method development.

Table 2: Physicochemical Data for **2,2,4-Trimethyl-1,3-dioxolane**

Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	107 °C at 760 mmHg	[3]
Flash Point	18.8 °C	[3]
Density	0.899 g/cm <sup>3</sup>	[3]
Refractive Index	1.396	[3]
Vapor Pressure	32.3 mmHg at 25°C	[3]

## Experimental Protocols

### Synthesis of 2,2,4-Trimethyl-1,3-dioxolane

A documented method for the synthesis of **2,2,4-trimethyl-1,3-dioxolane** involves the cyclization reaction of 1,2-propylene oxide and acetone.[4] The following protocol is based on this approach.

Objective: To synthesize **2,2,4-trimethyl-1,3-dioxolane**.

Materials:

- 1,2-propylene oxide
- Acetone
- Catalyst: Ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride[4]
- Reaction vessel (e.g., round-bottom flask)
- Stirring apparatus
- Heating mantle or oil bath
- Distillation apparatus for purification
- Separatory funnel

#### Procedure:

- **Catalyst Preparation:** Prepare the catalyst by combining the ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride in the reaction vessel. The patent suggests this combination improves catalytic efficiency over using anhydrous zinc chloride alone.<sup>[4]</sup>
- **Reaction Setup:** In the reaction vessel containing the catalyst, add acetone.
- **Reactant Addition:** Under controlled temperature and stirring, slowly add 1,2-propylene oxide to the acetone and catalyst mixture.
- **Reaction:** Allow the cyclization reaction to proceed. The patent indicates that this method can achieve a high transformation efficiency of 1,2-propylene oxide (94-95%) and high selectivity for **2,2,4-trimethyl-1,3-dioxolane** (99-100%).<sup>[4]</sup>
- **Work-up and Isolation:** After the reaction is complete, the mixture will contain the desired product, unreacted starting materials, and the catalyst.
- **Separation:** Separate the **2,2,4-trimethyl-1,3-dioxolane** from the reaction mixture. This can be achieved through techniques such as extraction and subsequent distillation.
- **Purification:** Purify the isolated product by fractional distillation to obtain high-purity **2,2,4-trimethyl-1,3-dioxolane**.

## Analysis of 2,2,4-Trimethyl-1,3-dioxolane by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis and quantification of **2,2,4-trimethyl-1,3-dioxolane**. The following is a general protocol that can be adapted for specific analytical needs.

**Objective:** To identify and quantify **2,2,4-trimethyl-1,3-dioxolane** in a sample.

#### Instrumentation:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Headspace or liquid injection autosampler

- GC column suitable for volatile organic compounds (e.g., a non-polar or mid-polar column)

#### Materials:

- Sample containing or suspected of containing **2,2,4-trimethyl-1,3-dioxolane**
- High-purity helium as carrier gas
- Solvent for sample dilution (if necessary, e.g., dichloromethane)
- Internal standard (optional, for quantification)

#### GC-MS Parameters (suggested starting point):

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
  - Initial temperature: 40 °C, hold for 2 minutes
  - Ramp: 10 °C/min to 250 °C
  - Hold at 250 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-300

#### Procedure:

- Sample Preparation: Prepare the sample by dissolving it in a suitable solvent or by placing a known amount in a headspace vial.

- Injection: Inject a known volume of the prepared sample into the GC-MS system.
- Data Acquisition: Acquire the data according to the specified GC-MS parameters.
- Data Analysis:
  - Identification: Identify the peak corresponding to **2,2,4-trimethyl-1,3-dioxolane** by comparing its retention time and mass spectrum with a known standard or a library spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[\[5\]](#)
  - Quantification: If an internal standard is used, quantify the amount of **2,2,4-trimethyl-1,3-dioxolane** by comparing the peak area of the analyte to that of the internal standard.

## Spectroscopic Data

### Infrared (IR) Spectroscopy

The IR spectrum of **2,2,4-trimethyl-1,3-dioxolane** provides information about its functional groups. The NIST Chemistry WebBook has a reference IR spectrum available.[\[6\]](#)

### Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,2,4-trimethyl-1,3-dioxolane** is characterized by specific fragmentation patterns that are useful for its identification. A reference mass spectrum can be found on the NIST Chemistry WebBook.[\[5\]](#)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectral data for **2,2,4-trimethyl-1,3-dioxolane** has been reported in the literature, which can aid in structural confirmation.[\[1\]](#)

## Biological Significance and Applications

While **2,2,4-trimethyl-1,3-dioxolane** itself is primarily utilized as a flavoring agent and a synthetic intermediate in the chemical industry, the broader class of 1,3-dioxolanes has garnered significant attention in medicinal chemistry and drug development.[\[2\]](#)

The 1,3-dioxolane ring is a key structural motif in a number of biologically active compounds.[\[7\]](#)  
[\[8\]](#) Research has shown that incorporating a 1,3-dioxolane moiety into a molecule can enhance

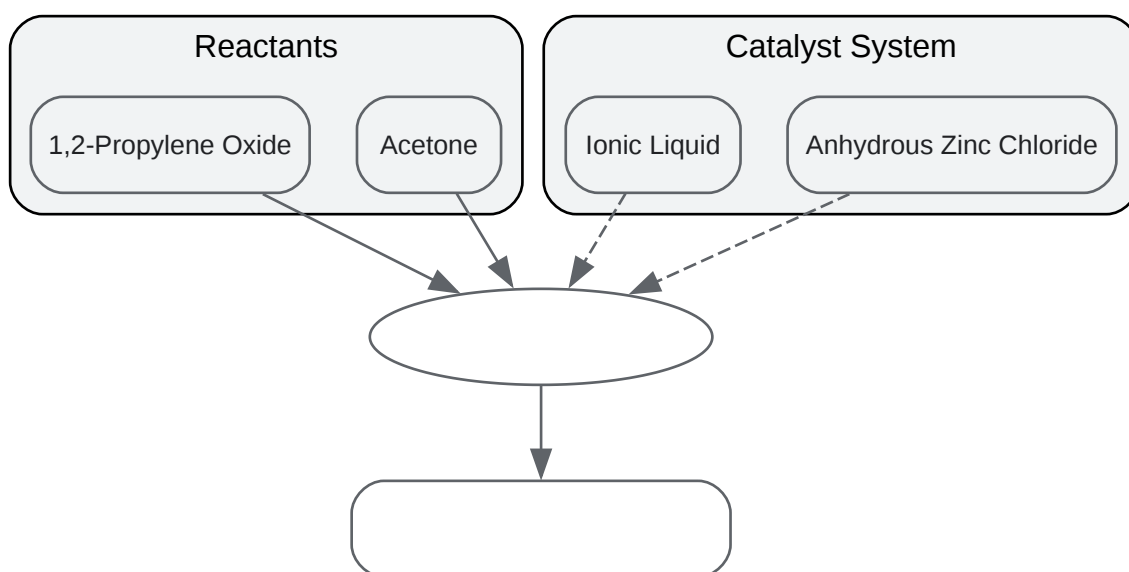
its biological activity, including antibacterial, antifungal, antiviral, and anticancer properties.[8][9][10][11] The presence of the two oxygen atoms in the ring can lead to improved ligand-target interactions through hydrogen bonding, potentially increasing the efficacy of the drug candidate.[8][10][11]

One study detailed the synthesis of novel 1,3-dioxolane derivatives that exhibited excellent antifungal activity against *Candida albicans* and significant antibacterial activity against various bacterial strains.[9] This highlights the potential of the 1,3-dioxolane scaffold as a pharmacophore for the development of new therapeutic agents.

## Visualizations

### Synthesis Pathway

The synthesis of **2,2,4-trimethyl-1,3-dioxolane** can be visualized as a logical workflow.

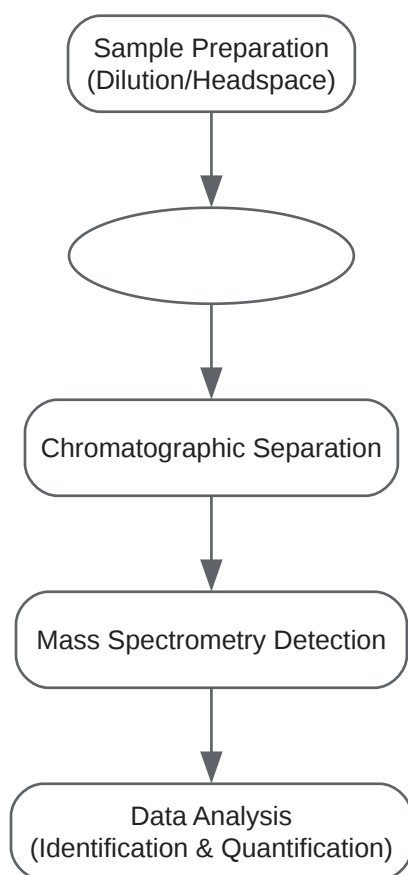


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,2,4-trimethyl-1,3-dioxolane**.

### Analytical Workflow

The analytical workflow for identifying and quantifying **2,2,4-trimethyl-1,3-dioxolane** using GC-MS can be represented as follows:



[Click to download full resolution via product page](#)

Caption: GC-MS analytical workflow for **2,2,4-trimethyl-1,3-dioxolane**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2,4-Trimethyl-1,3-dioxolane | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> | CID 62384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]



- 4. CN103087034A - Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol - Google Patents [patents.google.com]
- 5. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 6. 1,3-Dioxolane, 2,2,4-trimethyl- [webbook.nist.gov]
- 7. Synthesis of 1,3-Dioxolane\_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Semantic Scholar [semanticscholar.org]
- 11. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Scilit [scilit.com]
- To cite this document: BenchChem. ["2,2,4-Trimethyl-1,3-dioxolane" synonyms and alternative names]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074433#2-2-4-trimethyl-1-3-dioxolane-synonyms-and-alternative-names]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)